

Core Identity and Physicochemical Characteristics

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Compound of Interest

Compound Name: *Disperse Yellow 232*

Cat. No.: *B1202917*

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Disperse Yellow 232 is a synthetic organic compound recognized for its fluorescent properties. [1] Structurally, it is a complex molecule belonging to the coumarin and 1,3-benzoxazole classes.[2][3] This unique combination of heterocyclic systems is the basis for its chromophoric and fluorochromic characteristics.

Its primary identifier is its Chemical Abstracts Service (CAS) number: 35773-43-4.[2][4][5][6]

Synonyms and Alternative Identifiers: The compound is known by several names across different industries and suppliers, which is critical for comprehensive literature and database searches. Key synonyms include:

- 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one[4][5]
- 3-(5-Chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one[4][6]
- C.I. 55165[1][4]
- C.I. **Disperse Yellow 232**[4]
- Solvent Yellow 160:1[2][4]
- Macrolex Fluorescent Yellow 10GN[2][4]
- Intrasil Brilliant Yellow 10GF[4]

The following diagram illustrates the chemical structure of **Disperse Yellow 232**.

Caption: Chemical structure of **Disperse Yellow 232**.

Physicochemical Data Summary:

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₇ ClN ₂ O ₃	[4] [6]
Molecular Weight	368.81 g/mol	[4] [6]
Appearance	Yellow powder	[5] [6]
Melting Point	195-196 °C	[2] [4]
Boiling Point	575.4 ± 60.0 °C at 760 Torr (Predicted)	[2] [4]
Density	1.354 ± 0.06 g/cm ³ (Predicted)	[2] [4]
Water Solubility	Sparingly soluble / Insoluble	[5] [7]
LogP	4.9 at 25 °C	[2]
Excitation Max (λ _{ex})	452 nm	[4]
Emission Max (λ _{em})	484 nm	[4]

Synthesis Pathway and Mechanistic Considerations

While specific proprietary synthesis methods are not publicly detailed, the structure of **Disperse Yellow 232** suggests a logical synthetic route involving the condensation of two key precursors: a substituted aminophenol and a coumarin derivative. Disperse dyes are generally synthesized via pathways like azo coupling or reactions involving anthraquinone.[\[7\]](#)

A plausible, generalized workflow for laboratory-scale synthesis is outlined below. This approach is based on established heterocyclic chemistry principles.

Caption: Plausible synthesis workflow for **Disperse Yellow 232**.

Causality Behind Experimental Choices:

- Precursor Selection: The choice of a salicylaldehyde derivative (Precursor 1) and an activated acetyl group on the benzoxazole (Precursor 2) provides the necessary functionalities for a condensation reaction to form the central carbon-carbon bond and subsequent cyclization to build the coumarin ring.
- Catalyst: A base catalyst (e.g., piperidine, sodium acetate) is employed to deprotonate the active methylene group of the acetylbenzoxazole, generating a nucleophilic enolate that attacks the electrophilic aldehyde carbon.
- Purification: As with most organic dyes, the crude product will contain unreacted starting materials and side products. Purification via recrystallization from a suitable solvent (like N,N-dimethylformamide) or column chromatography is essential to achieve the high purity (>95%) required for analytical or biological applications.[2][4]

Applications and Methodologies

Industrial Applications: Polymer and Textile Coloration

The primary and most established application of **Disperse Yellow 232** is as a high-performance colorant for hydrophobic synthetic materials.[6] Its low water solubility and non-ionic nature make it ideal for dyeing fibers like polyester, acetate, and nylon, as well as for coloring plastics and foams.[6][7]

Mechanism of Action (Dyeing): The dyeing process relies on the principle of molecular dispersion.[7] The dye is milled into fine particles and applied from an aqueous dispersion. At high temperatures (typically 120-130°C) and pressure, the polymer fibers swell, opening amorphous regions within their structure.[7] The small, hydrophobic dye molecules then diffuse from the dispersion into these regions, where they become physically entrapped upon cooling. The color is held in place by van der Waals forces and hydrophobic interactions.[7] This mechanism imparts excellent color fastness to washing and perspiration.[6]

Research and Development Applications

While its industrial use is well-documented, some suppliers note its potential as a biomedical compound, citing anti-inflammatory and antimicrobial properties, and its use as a chromogenic or fluorochromic agent.[4] These applications are less established in peer-reviewed literature

and should be approached as areas for exploratory research. Its role as a fluorochrome is the most scientifically plausible, given its coumarin structure.[2][3]

Protocol: Fluorescent Staining of Lipid Droplets in Cultured Cells

This protocol is a self-validating system designed to leverage the hydrophobic nature (LogP 4.9) and fluorescence of **Disperse Yellow 232** for imaging neutral lipid-rich organelles.

Objective: To visualize lipid droplets in mammalian cells (e.g., 3T3-L1 adipocytes) using **Disperse Yellow 232** as a fluorescent probe.

Methodology:

- Stock Solution Preparation:
 - Accurately weigh 1 mg of **Disperse Yellow 232**.
 - Dissolve in 271 μ L of high-purity DMSO to create a 10 mM stock solution. Rationale: DMSO is a biocompatible organic solvent capable of dissolving the hydrophobic dye before its dilution in aqueous media.
 - Store the stock solution at -20°C, protected from light.
- Cell Culture and Treatment:
 - Plate 3T3-L1 cells on glass-bottom imaging dishes.
 - Induce differentiation into adipocytes using a standard insulin, dexamethasone, and IBMX cocktail. Rationale: Differentiated adipocytes will accumulate large lipid droplets, providing a robust positive control for the staining protocol.
- Staining Protocol:
 - Prepare a fresh working solution by diluting the 10 mM stock solution to a final concentration of 1-10 μ M in pre-warmed, serum-free cell culture medium. Rationale: The optimal concentration must be determined empirically to maximize signal-to-noise while minimizing potential cytotoxicity.

- Remove the culture medium from the cells and wash once with 1X Phosphate Buffered Saline (PBS).
- Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
Rationale: Incubation allows the hydrophobic dye to partition from the aqueous medium into the nonpolar lipid droplet cores. Protection from light prevents photobleaching.
- Imaging and Analysis:
 - Remove the staining solution and wash the cells twice with warm PBS.
 - Add fresh medium or a suitable imaging buffer.
 - Image immediately using a fluorescence microscope equipped with a DAPI/FITC filter set (Excitation: ~450 nm, Emission: ~485 nm), based on the dye's known spectral properties.
[4]
 - Acquire images and quantify fluorescence intensity within lipid droplets using image analysis software (e.g., ImageJ).

Self-Validation and Controls:

- Negative Control: Stain undifferentiated pre-adipocytes, which contain minimal lipid droplets, to confirm that fluorescence is specific to these organelles.
- Positive Control: Co-stain with a well-characterized lipid droplet dye (e.g., Nile Red) using a different filter set to verify co-localization.
- Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the working concentration of the dye is not toxic to the cells.

Safety, Handling, and Toxicology

As a research chemical, **Disperse Yellow 232** requires careful handling.

Hazard Identification: According to GHS classifications, the compound is associated with the following hazards:

- H318: Causes serious eye damage.[2][3]

Precautionary Measures:

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- P310: Immediately call a POISON CENTER or doctor/physician.[3]

Storage and Stability:

- Short-term (days to weeks): Store in a cool, dry place at 2-8°C.[4]
- Long-term (months to years): Store at -20°C.[4] The compound is stable under recommended storage conditions, but should be protected from strong oxidizing agents.[8][9]

Toxicological Data: Specific LD₅₀ or comprehensive toxicological studies for **Disperse Yellow 232** are not widely available in the public domain.[8] Research should be conducted with the assumption that the compound is potentially hazardous, and all appropriate safety protocols for handling a novel chemical agent should be followed.

Concluding Remarks

Disperse Yellow 232 is a well-established industrial dye with a chemical structure that suggests significant potential for research applications, particularly in fluorescence-based imaging and as a chemical scaffold for developing novel functional molecules. Its hydrophobic nature and strong fluorescence are key attributes that can be exploited in cell biology and materials science. However, professionals in drug development should note that claims of specific biological activities like anti-inflammatory or antimicrobial effects require rigorous validation through independent, peer-reviewed studies. This guide provides the foundational knowledge and methodological framework to enable such investigations.

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